(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC16557023
Molecular Formula: C12H10Cl2N2OS
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N2OS |
|---|---|
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C12H10Cl2N2OS/c1-18-12-15-10(13)8(11(14)16-12)9(17)7-5-3-2-4-6-7/h2-6,9,17H,1H3 |
| Standard InChI Key | PRJBVBOSTCNDRX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms—substituted at positions 4 and 6 with chlorine atoms, at position 2 with a methylthio (-SMe) group, and at position 5 with a phenylmethanol group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Physicochemical Properties
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂N₂OS |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | (4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |
| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |
| Boiling Point (Predicted) | 322.8±17.0 °C |
| Density | 1.30±0.1 g/cm³ |
These properties are critical for understanding its solubility, stability, and suitability for pharmacological applications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol typically involves multi-step protocols. A patent-pending method for related pyrimidine derivatives outlines a four-step process :
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Nitration: Diethyl malonate undergoes nitration in concentrated nitric acid to yield 2-nitro diethyl malonate.
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Cyclization: Reaction with thiocarbamide in methanol forms 4,6-dihydroxyl-2-sulfydryl-5-nitro-pyrimidine.
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Methylation: Treatment with methyl sulfate introduces the methylthio group.
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Chlorination: Phosphorus oxychloride replaces hydroxyl groups with chlorines, yielding the final product .
In an alternative approach, dichloro-pyrimidine intermediates react with sulfonamide potassium salts in dimethyl sulfoxide (DMSO), followed by sodium hydride-mediated substitutions to introduce the phenylmethanol group . These methods highlight the compound’s synthetic flexibility but require precise control over reaction conditions to optimize yields (reported 40–80%) .
Challenges in Synthesis
Key challenges include managing the reactivity of chlorine substituents and preventing premature hydrolysis of the methylthio group. The use of catalysts like N,N-xylidine during chlorination improves efficiency, while sodium alkoxide in cyclization steps ensures regioselectivity .
Biological and Pharmacological Relevance
Structure-Activity Relationship (SAR) Insights
Modifications to the pyrimidine ring significantly impact bioactivity. Introducing a pyrimidine group to the ethylene glycol chain of related compounds increased endothelin receptor affinity by 10-fold, underscoring the importance of aromatic stacking and hydrogen bonding . Similarly, replacing hydroxyl groups with chlorines enhances metabolic stability, a critical factor in drug development .
Future Directions and Applications
Therapeutic Development
Ongoing research explores this compound’s utility as a scaffold for kinase inhibitors and GPCR modulators. Its ability to penetrate lipid bilayers, inferred from the logP value (~2.5), suggests potential for central nervous system (CNS) targeting .
Material Science Applications
The aromatic and heterocyclic structure could also lend itself to organic electronics, though this remains underexplored. Computational studies predicting charge transport properties are warranted.
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